
Cefepime dihydrochloride
概要
説明
セフェピム塩酸塩は、1994年に開発された第4世代セフェム系抗生物質です。肺炎、尿路感染症、皮膚感染症など、さまざまな細菌感染症の治療に使用されます。 セフェピム塩酸塩は、グラム陽性菌とグラム陰性菌の両方に対して効果的であるため、広域スペクトル抗生物質です .
2. 製法
合成経路と反応条件: セフェピム塩酸塩は、セフェム系の特徴であるβ-ラクタム環の形成を含む一連の化学反応によって合成されます。合成は通常、以下の手順で行われます。
β-ラクタム環の形成: これは、適切な前駆体の環化によって達成されます。
チアゾリル基の導入: この手順では、β-ラクタム環にチアゾリル基が添加されます。
メトキシイミノ基の添加: メトキシイミノ基は、β-ラクタマーゼに対する化合物の安定性を高めるために導入されます。
最終カップリングと精製: 最終生成物は、カップリング反応と精製手順によって得られ、所望の純度と効力が保証されます
工業的生産方法: セフェピム塩酸塩の工業的生産には、上記の手順を用いた大規模な化学合成が含まれます。 このプロセスは、高収率と高純度を達成するために最適化されており、精製と品質管理のために高速液体クロマトグラフィー(HPLC)などの高度な技術の使用が含まれます .
準備方法
Synthetic Routes and Reaction Conditions: Cefepime hydrochloride is synthesized through a series of chemical reactions involving the formation of a beta-lactam ring, which is a characteristic feature of cephalosporins. The synthesis typically involves the following steps:
Formation of the beta-lactam ring: This is achieved through the cyclization of a suitable precursor.
Introduction of the thiazolyl group: This step involves the addition of a thiazolyl group to the beta-lactam ring.
Methoxyimino group addition: The methoxyimino group is introduced to enhance the stability of the compound against beta-lactamases.
Final coupling and purification: The final product is obtained through coupling reactions and purification steps to ensure the desired purity and potency
Industrial Production Methods: Industrial production of cefepime hydrochloride involves large-scale chemical synthesis using the above-mentioned steps. The process is optimized for high yield and purity, and involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
化学反応の分析
Route A: Enzymatic Deprotection and Acylation ( )
-
Step 1 : Acidic cleavage of the 4-position protecting group in GCLE using formic acid or trifluoroacetic acid at –30 to –20°C.
-
Step 2 : Reaction with N-methylpyrrolidine in dichloromethane or DMF at low temperatures.
-
Step 3 : Enzymatic removal of the 7-site protecting group using immobilized penicillin acylase in aqueous media.
-
Step 4 : Acylation with AE-active ester (thionoxime acid mercaptobenzothiazole active ester) under basic conditions (e.g., triethylamine) in polar solvents.
Key Metrics :
Parameter | Value |
---|---|
Molar yield (GCLE basis) | 60.6% |
Purity | >99% |
Major byproduct | Δ2 isomer (undetectable) |
Route B: Mixed Solvent System ( )
-
Acylation of 7-MPCA (7-amino-3-[(1-methylpyrrolidine)methyl]ceph-3-em-4-carboxylic acid) with AE-active ester in water-miscible organic solvents (e.g., acetone/water mixture, 1:3–6 v/v).
-
pH adjustment to 5.5–7.5 using sodium bicarbonate or triethylamine, followed by extraction and crystallization with hydrochloric acid.
Reaction Conditions :
Parameter | Range |
---|---|
Temperature | 0–30°C |
Time | 2–6 hours |
AE-active ester ratio | 1.1–1.5 mol equivalents |
Metabolic Reactions
Cefepime undergoes minimal hepatic metabolism, primarily forming N-methylpyrrolidine (NMP) and its oxidized derivative NMP-N-oxide ( ):
Metabolite Distribution :
-
NMP-N-oxide : Predominant metabolite (>90% of total metabolites).
-
7-Epimer of cefepime : Minor byproduct (<1%).
Oxidative Degradation ( )
Exposure to peracetic acid generates Impurity-I (N-oxide derivative):
-
Conditions : Methanol solvent, 0–10°C, 1-hour reaction.
-
Mechanism : Oxidation of the N-methylpyrrolidine moiety.
Hydrolytic Degradation ( )
Under acidic or thermal stress, cefepime undergoes β-lactam ring cleavage and lactonization to form Impurity-II :
Structural Features of Impurity-II :
-
Loss of β-lactam carbonyl (FT-IR: absence of 1760 cm⁻¹ band).
-
New lactone carbonyl (FT-IR: 1744 cm⁻¹).
Degradation Kinetics :
Condition | Half-life (t₁/₂) |
---|---|
80°C | 0.30–2.39 hours |
60°C | 0.68–3.85 hours |
4°C | 284–1320 hours |
Stability in Drug Mixtures ( )
Cefepime dihydrochloride exhibits variable stability when combined with other pharmaceuticals:
Stabilizing Effects
-
Calcium ions : Prolong stability (t₁/₂ = 284 hours at 4°C).
-
Bisoprolol : Maintains 50% antibiotic concentration after 55 days at 4°C.
Destabilizing Effects
-
Ketoprofen/Estradiol mixtures : Rapid degradation (t₁/₂ = 0.68 hours at 80°C).
-
Acetylsalicylic acid : 93% degradation after 55 days at 4°C.
Admixture Compatibility :
Combination | Stability at 4°C (55 days) |
---|---|
CEF + BIS + CALC | 50% remaining |
CEF + EST + KET | 4–5% remaining |
Reaction with Analytical Reagents ( )
-
False-positive glucose tests : Cefepime reduces copper sulfate in Clinitest™, mimicking urinary glucose.
科学的研究の応用
Cefepime dihydrochloride is a fourth-generation cephalosporin antibiotic used to treat various bacterial infections . It is administered intravenously by a healthcare provider and functions by interfering with the bacteria's ability to form cell walls, ultimately killing the bacteria .
Common Applications of Cefepime
Cefepime is typically used to treat moderate to severe infections . Some of its common applications include:
- Pneumonia Cefepime has been shown to have satisfactory outcomes in the treatment of pneumonia caused by S. pneumoniae and H. influenzae .
- Urinary Tract Infections (UTIs) It is used in the treatment of both uncomplicated and complicated UTIs caused by Escherichia coli, Klebsiella pneumoniae, or Proteus mirabilis .
- Skin and Soft Tissue Infections Cefepime can treat uncomplicated skin and skin structure infections caused by Staphylococcus aureus (methicillin-susceptible strains only) or Streptococcus pyogenes .
- Intra-abdominal Infections It is also used for treating infections in the abdomen or stomach area .
- Febrile Neutropenia Cefepime can be used as a monotherapy for empiric treatment in patients with febrile neutropenia . However, it may not be appropriate as a monotherapy in patients at high risk for severe infection .
Clinical Efficacy
Cefepime has demonstrated varied clinical efficacy based on the type of infection, the specific bacteria involved, and the bacteria's resistance to the antibiotic . Some studies have shown high clinical cure rates for infections caused by ESBL-producing K. pneumoniae/E. coli isolates when the cefepime minimum inhibitory concentrations (MICs) are low . However, treatment failure has been observed in some cases, especially when the MIC for cefepime is high .
A meta-analysis of multiple clinical trials revealed that the increased mortality among patients treated with cefepime was driven by a subgroup of patients with febrile neutropenia . In cases of pneumonia due to S. pneumoniae and H. influenzae, satisfactory outcomes were observed with cefepime .
Cefepime Resistance
The increasing occurrence of multidrug-resistant bacteria, such as Pseudomonas aeruginosa and Acinetobacter baumannii, poses challenges in antibiotic treatment . Some bacteria may develop resistance to cefepime, reducing its effectiveness . In a study of nonurine ESBL-producing Klebsiella spp. or E. coli infections, patients receiving cefepime for infections caused by ESBL producers were more likely to have an unsuccessful clinical response compared to those with non-ESBL producers .
Adverse Effects
Common side effects of cefepime include diarrhea, as well as pain, itching, swelling, or redness near the injection site . A more serious, but less common, side effect is a type of diarrhea that is difficult to treat, such as Clostridium difficile-associated diarrhea (CDAD) . Neurotoxicity is another potential adverse effect, especially in older patients with renal dysfunction, with symptoms including altered mental status, myoclonus, seizures, and coma .
This compound Stability
作用機序
セフェピム塩酸塩は、細菌細胞壁合成を阻害することによってその効果を発揮します。それは、ペニシリン結合タンパク質(PBP)に結合します。PBPは、細菌細胞壁のペプチドグリカン合成の最終段階に関与する酵素です。 この阻害は、ペプチドグリカン層の架橋形成を防ぎ、細胞溶解と細菌の死をもたらします .
類似化合物との比較
セフェピム塩酸塩は、広域スペクトル活性和β-ラクタマーゼに対する高い安定性により、セフェム系の中では独特です。類似の化合物には以下が含まれます。
セフトリアキソン: 作用機序は似ていますが、グラム陰性菌に対する活性が低い第3世代セフェム系です。
セフタジジム: グラム陰性菌に対する活性が良好ですが、β-ラクタマーゼに対する安定性が低い別の第3世代セフェム系です。
セフェピム塩酸塩は、その強化された安定性とより広範な活動スペクトルにより際立っており、さまざまな感染症の治療に役立つ貴重な抗生物質となっています。
生物活性
Cefepime dihydrochloride is a fourth-generation cephalosporin antibiotic known for its broad-spectrum activity against various Gram-positive and Gram-negative bacteria. Its mechanism of action, pharmacokinetics, and clinical implications, particularly concerning neurotoxicity, are critical areas of research.
Cefepime exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the final stages of peptidoglycan layer synthesis. This inhibition leads to cell lysis and death of susceptible microorganisms. The compound is particularly effective against organisms that produce beta-lactamases, owing to its low affinity for these enzymes, allowing it to maintain activity against resistant strains .
Pharmacokinetics
The pharmacokinetic profile of cefepime reveals important insights into its distribution and elimination:
- Volume of Distribution : The average steady-state volume of distribution is approximately 18.0 L, with a pediatric average of 0.3 L/kg .
- Protein Binding : Cefepime exhibits about 20% serum protein binding, which remains consistent across varying concentrations .
- Elimination : The drug is primarily eliminated via renal excretion, with a half-life averaging around 2 hours in healthy individuals . Studies indicate that cefepime does not accumulate significantly in patients receiving clinically relevant doses over extended periods .
Table 1: Pharmacokinetic Parameters of Cefepime
Parameter | Value |
---|---|
Volume of Distribution | 18.0 L |
Protein Binding | ~20% |
Half-Life | ~2 hours |
Total Body Clearance | 120 mL/min |
Bioavailability (IM) | 82.3% (±15%) |
Clinical Implications and Neurotoxicity
Cefepime's use has been associated with rare but significant neurotoxic effects, particularly in patients with renal impairment. A systematic review highlighted that neurotoxicity often manifests as altered mental status, myoclonus, or seizures. The incidence of neurotoxicity was notably higher among older patients with pre-existing renal dysfunction .
Case Study: Neurotoxicity in Chronic Kidney Disease
A notable case involved a 63-year-old male with chronic kidney disease who developed generalized tonic-clonic seizures after cefepime treatment for a soft tissue infection. Despite dose adjustments based on renal function, he experienced severe neurotoxic effects leading to cardiorespiratory arrest. Continuous renal replacement therapy was initiated to expedite cefepime clearance, ultimately improving his neurological condition before he succumbed to sepsis .
Research Findings
Recent studies have further characterized the biological activity and stability of cefepime:
- Stability Studies : Research indicates that cefepime maintains stability in various solutions but shows degradation when exposed to high temperatures or certain drug combinations. For instance, cefepime demonstrated a half-life of up to 1320 hours in mixtures containing calcium ions but only 2 hours when combined with hormones at elevated temperatures .
- Clinical Efficacy : In clinical settings, the efficacy of cefepime correlates with the duration that unbound plasma concentrations exceed the minimum inhibitory concentration (MIC) for targeted pathogens. This relationship underscores the importance of dosing strategies in optimizing therapeutic outcomes .
特性
IUPAC Name |
7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O5S2.2ClH/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;;/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQAUWFZBOTKFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.Cl.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Cl2N6O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107648-80-6 | |
Record name | (6R,7R)-7-[[(2Z)-(2-Aminothiazol-4-yl)(methoxy-imino)acetyl]amino]-3-[1-methylpyrrolidinio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.263.446 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cefepime dihydrochloride exert its antibacterial activity?
A1: this compound targets bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). [] This disruption weakens the cell wall, ultimately leading to bacterial cell death.
Q2: What is the molecular formula and weight of this compound?
A2: this compound has a molecular formula of C19H24N6O5S2 · 2HCl and a molecular weight of 571.5 g/mol. []
Q3: What spectroscopic techniques are used to characterize this compound?
A3: Researchers utilize various spectroscopic techniques to characterize this compound, including nuclear magnetic resonance (NMR) spectroscopy (both 1D and 2D), UV-Vis absorption spectroscopy, fluorescence spectroscopy, and mass spectrometry (MS). [, , , , , ]
Q4: Can this compound be safely mixed with total parenteral nutrition (TPN)?
A4: Studies indicate that this compound remains stable in TPN for up to 24 hours at room temperature. No significant changes in content, appearance, color, or pH were observed during this period. []
Q5: How does humidity affect the stability of this compound monohydrate in solid form?
A5: Research shows that humidity can impact the stability of this compound monohydrate. The degradation rate increases with higher humidity levels. The relationship between the degradation rate constant (ki) and relative humidity (RH%) at 358 K is described by the equation: ln ki = (0.031 ± 0.0043) x RH% - 10.08 ± 0.22. []
Q6: What are some common impurities found in this compound, and how are they identified?
A6: A common impurity is an isomeric compound formed during synthesis. This impurity can be identified and quantified using NMR and liquid chromatography-tandem mass spectrometry (LC-MS/MS). [, , ] N-methylpyrrolidine is another residual compound that can be found and quantified using headspace gas chromatography. []
Q7: What are some degradation products of this compound monohydrate observed during stress stability studies?
A7: Two new degradation products, Impurity-I and Impurity-II, were identified using HPLC and LC/MS during stress stability studies. These impurities, not previously reported in the literature, were synthesized, isolated, and characterized. []
Q8: How does renal impairment affect the pharmacokinetics of cefepime?
A8: Research shows that renal impairment significantly impacts the pharmacokinetics of cefepime. The area under the concentration-time curve increases as renal function decreases. [] Total clearance and renal clearance also decrease proportionally with declining renal function, indicating that renal elimination occurs primarily through glomerular filtration. []
Q9: How does cefepime distribute within the body?
A9: Cefepime distributes rapidly throughout the body, except for the central nervous system. Although rapidly cleared from most tissues, higher concentrations remain in the kidneys and spleen. []
Q10: How does the antibacterial activity of cefepime compare to other cephalosporins and beta-lactams?
A10: Cefepime generally demonstrates greater in vitro activity against Enterobacteriaceae, including inducible cephalosporinase-producing strains, compared to other third-generation cephalosporins. [] It also exhibits superior activity against Pseudomonas aeruginosa strains, except for those with the O12 serotype. []
Q11: What animal models are used to study the efficacy and pharmacokinetics of cefepime?
A11: Rats [, ] and horses [] are common animal models used in cefepime research.
Q12: What are the known mechanisms of resistance to cefepime?
A12: Resistance to cefepime can arise from various mechanisms, including the production of beta-lactamases (enzymes that break down beta-lactam antibiotics), alterations in PBPs (reducing cefepime binding affinity), and decreased permeability of the bacterial cell wall (limiting drug entry).
Q13: What are some of the observed adverse effects associated with cefepime?
A13: While generally considered safe, cefepime can cause side effects like any medication. These effects can include gastrointestinal disturbances, allergic reactions, and injection site reactions. [, ]
Q14: What is the role of L-arginine in this compound formulations?
A14: L-arginine is often included in this compound formulations to improve solubility and stability. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。